Tert-butyl(2,4-dibromo-6-nitrophenyl)diazene oxide
Overview
Description
Tert-butyl(2,4-dibromo-6-nitrophenyl)diazene oxide is a complex organic compound with the molecular formula C10H11Br2N3O3 and a molecular weight of 381.02 g/mol This compound features a tert-butyl group, two bromine atoms, a nitro group, and a diazene oxide moiety attached to a phenyl ring
Preparation Methods
The synthesis of tert-butyl(2,4-dibromo-6-nitrophenyl)diazene oxide typically involves multiple steps, starting with the preparation of the phenyl ring substituted with bromine and nitro groups. The diazene oxide moiety is then introduced through a series of reactions involving tert-butyl nitrite and other reagents. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the final product .
Chemical Reactions Analysis
Tert-butyl(2,4-dibromo-6-nitrophenyl)diazene oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Scientific Research Applications
Tert-butyl(2,4-dibromo-6-nitrophenyl)diazene oxide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate or a diagnostic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl(2,4-dibromo-6-nitrophenyl)diazene oxide involves its interaction with specific molecular targets and pathways. The compound’s diazene oxide moiety can participate in redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. These interactions can result in various biological effects, depending on the specific targets and pathways involved .
Comparison with Similar Compounds
Tert-butyl(2,4-dibromo-6-nitrophenyl)diazene oxide can be compared with other similar compounds, such as:
Tert-butyl(2,4-dibromo-6-nitrophenyl)hydrazine: This compound lacks the diazene oxide moiety but shares similar substituents on the phenyl ring.
Tert-butyl(2,4-dibromo-6-nitrophenyl)amine: This compound features an amine group instead of the diazene oxide moiety.
Tert-butyl(2,4-dibromo-6-nitrophenyl)nitroso: This compound contains a nitroso group in place of the diazene oxide moiety. The unique combination of substituents and the presence of the diazene oxide moiety make this compound distinct from these similar compounds.
Properties
IUPAC Name |
tert-butylimino-(2,4-dibromo-6-nitrophenyl)-oxidoazanium | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Br2N3O3/c1-10(2,3)13-14(16)9-7(12)4-6(11)5-8(9)15(17)18/h4-5H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMTPPSIUBDJINO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N=[N+](C1=C(C=C(C=C1Br)Br)[N+](=O)[O-])[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Br2N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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